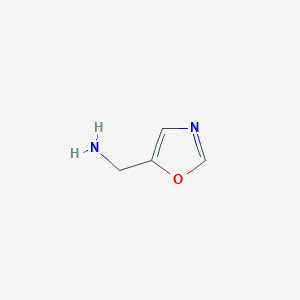

Oxazol-5-ylmethanamine

説明

Significance of the Oxazole Heterocycle in Organic and Medicinal Chemistry

The oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, is a cornerstone in the fields of organic and medicinal chemistry. vulcanchem.comfluorochem.co.uk Its unique chemical architecture, characterized by a planar, aromatic system, allows for diverse interactions with biological macromolecules such as enzymes and receptors. vulcanchem.comfluorochem.co.uk This versatile scaffold is present in a multitude of natural products and synthetic molecules, demonstrating a broad spectrum of biological activities. nih.govd-nb.info

In medicinal chemistry, oxazole derivatives have garnered significant attention due to their wide-ranging pharmacological properties. These compounds are integral to the development of new therapeutic agents and have been investigated for their potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic agents. nih.govd-nb.info The structural and chemical diversity of the oxazole nucleus makes it a favored starting point for the discovery of novel drugs. lookchem.com The ability of the oxazole ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, contributes to its efficacy as a pharmacophore. vulcanchem.comfluorochem.co.uk

The significance of oxazoles also extends to their role as key intermediates in organic synthesis. They serve as valuable building blocks for the construction of more complex molecular architectures. lookchem.com The reactivity of the oxazole ring allows for various chemical modifications, enabling chemists to create extensive libraries of compounds for biological screening. nih.gov

Historical Context of Oxazole and its Derivatives in Chemical Synthesis and Biological Evaluation

The history of oxazole chemistry dates back to the late 19th and early 20th centuries. The first synthesis of an oxazole derivative was recorded in the 1800s, but the field gained significant momentum during World War II in connection with the structural elucidation of penicillin, which was initially thought to contain an oxazole core. vwr.com The parent compound, oxazole, was first prepared in 1947. d-nb.info

Several named reactions have been pivotal in the synthesis of oxazole derivatives. The Robinson-Gabriel synthesis, described in 1909 and 1910, involves the cyclodehydration of 2-acylamino ketones and remains a fundamental method for preparing 2,5-disubstituted oxazoles. Another key method is the van Leusen reaction, developed in 1977, which utilizes tosylmethyl isocyanide (TosMIC) to react with ketones, providing a pathway to 5-substituted oxazoles. lookchem.comvwr.com

The biological evaluation of oxazole derivatives has evolved significantly over time. Early research focused on their antimicrobial properties. vwr.com Over the decades, the scope of biological testing has expanded dramatically, with modern research exploring their potential in treating a wide array of diseases, including cancer, diabetes, and inflammatory conditions. d-nb.info A number of oxazole-containing compounds have progressed to clinical use, such as the antibiotic linezolid and the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, underscoring the therapeutic importance of this heterocyclic system. vwr.com

Overview of Research Trajectories Involving Oxazol-5-ylmethanamine

This compound, also known by its synonyms 5-(Aminomethyl)-1,3-oxazole and 1,3-oxazol-5-ylmethanamine, is a specific oxazole derivative that has emerged as a valuable building block in various research and development sectors. lookchem.comnih.gov Its primary role is as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. lookchem.comchemimpex.com

Research involving this compound and its dihydrochloride salt primarily focuses on its utility in medicinal chemistry. chemimpex.commyskinrecipes.com It serves as a precursor for the development of novel therapeutic agents, particularly in the exploration of treatments for neurological disorders. chemimpex.com The compound's structure, featuring a reactive primary amine group attached to the oxazole ring, makes it an ideal candidate for creating libraries of derivatives for screening against various biological targets. lookchem.comchemimpex.com

In the pharmaceutical industry, this compound is utilized in the synthesis of a range of bioactive molecules. lookchem.com While specific, large-scale clinical applications are not extensively documented in publicly available literature, its presence in the catalogs of chemical suppliers highlights its role in the early stages of drug discovery and development. lookchem.comchemimpex.com Furthermore, its derivatives have been investigated for their potential as T-type calcium channel blockers, which are targets for cardiovascular diseases and neuropathic pain. nih.gov The hydrochloride form of this compound is often used in laboratory settings due to its stability and solubility. lookchem.comchemimpex.com

The research trajectory for this compound is therefore centered on its application as a foundational chemical entity for creating new chemical diversity in the pursuit of novel drugs and other functional materials. lookchem.com

Table of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H6N2O | nih.gov |

| Molecular Weight | 98.10 g/mol | nih.gov |

| IUPAC Name | 1,3-oxazol-5-ylmethanamine | nih.gov |

| CAS Number | 847644-09-1 | nih.gov |

特性

IUPAC Name |

1,3-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-1-4-2-6-3-7-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIDZCBCCUTEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the standard synthetic routes for Oxazol-5-ylmethanamine and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via cyclization reactions. For example, oxadiazoles can be prepared using hydroxylamine hydrochloride and ethanol under reflux, followed by coupling with aldehydes (e.g., 1H-indole-3-carboxaldehyde) using ceric ammonium nitrate (CAN) and polyethylene glycol (PEG) as catalysts at 80°C . Key challenges include regioselectivity in heterocyclic ring formation and purification of intermediates. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity .

Q. How should researchers document experimental procedures to ensure reproducibility?

Methodological Answer: Detailed experimental protocols must include reagent stoichiometry, solvent systems, temperature, and reaction duration. For example, the synthesis of 3-methyl-5-isoxazolyl derivatives requires precise control of halogenation and nitration conditions . All novel compounds must report melting points, spectral data (¹H/¹³C NMR), and HPLC purity (>95%). Known compounds require literature citations for identity confirmation .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer: Essential techniques include:

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for structural elucidation; IR for functional group identification.

- Elemental Analysis : To verify empirical formulas (e.g., C₁₀H₁₀N₂O₂ for 5-(4-methoxyphenyl)isoxazol-3-amine) .

- Mass Spectrometry : High-resolution MS to confirm molecular ions.

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the synthesis of this compound analogs?

Methodological Answer: Regioselectivity in heterocyclic ring formation can be controlled by:

- Catalyst Selection : CAN and PEG enhance coupling efficiency in oxadiazole synthesis .

- Microwave-Assisted Synthesis : Reduces side reactions and improves yield in halogenated derivatives .

- Computational Modeling : DFT calculations predict electron density distribution to guide substituent placement .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor specific intermediates in multi-step reactions .

Q. What strategies address contradictory biological activity data in this compound studies?

Methodological Answer: Contradictions in biological assays (e.g., anticancer activity) require:

- Dose-Response Curves : Establish IC₅₀/EC₅₀ values across multiple cell lines .

- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varying substituents (e.g., methyl vs. nitro groups) to identify critical functional groups .

- Validation Studies : Reproduce experiments with standardized controls (e.g., cisplatin for cytotoxicity assays) .

- Meta-Analysis : Use tools like PRISMA to evaluate consistency across published datasets .

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

Methodological Answer: Stability studies involve:

- pH-Dependent Degradation : Incubate compounds in buffers (pH 1.2–7.4) and analyze via LC-MS for decomposition products .

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Metabolic Stability : Liver microsome assays (e.g., human CYP450 enzymes) quantify metabolic half-life .

- Light Sensitivity : UV-Vis spectroscopy to monitor photodegradation kinetics .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound derivatives?

Methodological Answer: Use in silico platforms like:

- SwissADME : Predicts logP, bioavailability, and blood-brain barrier permeability .

- Molinspiration : Estimates drug-likeness scores (e.g., Lipinski’s Rule of Five) for lead optimization .

- Molecular Dynamics Simulations : Models interactions with target proteins (e.g., kinases in cancer pathways) .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when reporting conflicting spectral data?

Methodological Answer:

- Cross-Validation : Compare data with independent replicates or collaborator analyses .

- Deposit Raw Data : Use repositories like Zenodo or ChemRxiv for public access to NMR, HPLC, and crystallography files .

- Statistical Analysis : Apply methods like Grubbs’ test to identify outliers in spectral datasets .

Q. What are best practices for synthesizing and characterizing halogenated this compound analogs?

Methodological Answer:

- Halogenation Methods : Use N-chlorosuccinimide (NCS) or bromine in acetic acid for regioselective halogenation .

- Safety Protocols : Handle volatile intermediates (e.g., benzoxime chloride) in fume hoods with PPE .

- X-ray Crystallography : Resolve regiochemical ambiguities in halogen-substituted derivatives .

Ethical and Methodological Considerations

Q. How should researchers navigate ethical approval for testing novel this compound derivatives in biological assays?

Methodological Answer:

- Institutional Review : Submit detailed protocols to ethics committees, including toxicity profiles and MSDS for new compounds .

- Animal Studies : Follow ARRIVE guidelines for in vivo experiments, reporting sample sizes and statistical power .

- Transparency : Disclose all conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。